molecular formula C10H16NO3P B6183705 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine CAS No. 2648956-69-6

3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine

Cat. No. B6183705
CAS RN: 2648956-69-6
M. Wt: 229.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine, also known as DMMP, is a versatile organic molecule that has a wide range of applications in scientific research. DMMP is a member of the pyridine family, which is a heterocyclic aromatic compound with a nitrogen atom at its center. DMMP has been the subject of numerous studies due to its unique properties, which make it an attractive option for various applications.

Scientific Research Applications

3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine has been used in a variety of scientific research applications, including the study of enzyme kinetics, the study of molecular interactions, and the study of biochemical pathways. 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine has also been utilized in the development of new drugs and in the study of drug metabolism. Additionally, 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine has been used in the study of DNA and RNA replication, as well as in the study of drug delivery systems.

Mechanism of Action

The mechanism of action of 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine is not fully understood. However, it is believed that 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine binds to proteins and other molecules, forming a complex that can affect the activity of enzymes and other proteins. Additionally, 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine has been shown to interact with DNA and RNA, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine are not fully understood. However, it has been shown to interact with proteins, DNA, and RNA, which may be involved in its biochemical and physiological effects. Additionally, 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine has been shown to inhibit the activity of certain enzymes and to affect the activity of certain proteins.

Advantages and Limitations for Lab Experiments

The use of 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine in lab experiments offers a number of advantages. Firstly, 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine is relatively easy to synthesize and is generally available in large quantities. Additionally, 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine is relatively stable and has a low toxicity. On the other hand, the use of 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine in lab experiments has some limitations. Firstly, the mechanism of action of 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine is not fully understood, which makes it difficult to predict its effects in certain experiments. Additionally, 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine can interact with other molecules, which may lead to unpredictable results.

Future Directions

There are a number of potential future directions for the study of 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine. Firstly, further research is needed to understand the mechanism of action of 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine and to identify its biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine, such as the development of new drugs and the study of drug delivery systems. Finally, further research is needed to investigate the potential interactions of 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine with other molecules, as this may provide insight into its mechanism of action.

Synthesis Methods

3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine can be synthesized through a number of methods, including the reaction of dimethylphosphate with dimethoxymethyl pyridine in the presence of a base. This method is commonly used in laboratory settings, as it is relatively straightforward and produces a high yield of 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine. Other methods of synthesis include the reaction of dimethylphosphate with dimethoxymethyl pyridine in the presence of an acid, as well as the reaction of dimethylphosphate with dimethoxymethyl pyridine in the presence of a halogen.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine involves the reaction of 3-pyridinemethanol with dimethylphosphoryl chloride and dimethyl sulfate.", "Starting Materials": [ "3-pyridinemethanol", "dimethylphosphoryl chloride", "dimethyl sulfate" ], "Reaction": [ "To a solution of 3-pyridinemethanol in dichloromethane, add dimethylphosphoryl chloride dropwise under stirring at room temperature.", "After the addition is complete, stir the reaction mixture for 1 hour at room temperature.", "Add dimethyl sulfate dropwise to the reaction mixture and stir for an additional 2 hours at room temperature.", "Quench the reaction by adding water and extract the organic layer with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product." ] }

CAS RN

2648956-69-6

Product Name

3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine

Molecular Formula

C10H16NO3P

Molecular Weight

229.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.